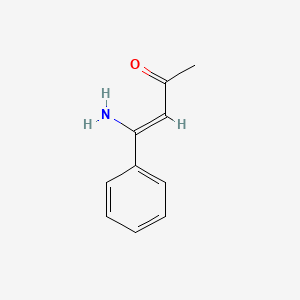

3-Buten-2-one, 4-amino-4-phenyl-

Description

Structural Significance and Synthetic Utility of β-Amino Ketone Scaffolds in Organic Synthesis

β-Amino ketones are highly valuable intermediates in organic synthesis due to their bifunctional nature. fiveable.me This structural motif is present in a wide array of natural products, pharmaceuticals, and other biologically active compounds. researchgate.netresearchgate.net Their significance stems from their utility as precursors for the synthesis of more complex molecules such as amino alcohols, peptides, and various heterocyclic compounds. fiveable.meresearchgate.netmonash.edu

The synthesis of β-amino ketones is most classically achieved through the Mannich reaction. wikipedia.orgacs.org This three-component reaction involves the aminoalkylation of an acidic proton located on the alpha-carbon of a ketone, using an aldehyde and a primary or secondary amine. wikipedia.org The product, a "Mannich base," is a β-amino-carbonyl compound. wikipedia.org Modern advancements have led to the development of asymmetric Mannich reactions, often employing organocatalysts like proline, to produce optically enriched β-amino ketones. nih.gov

Beyond the Mannich reaction, other synthetic routes to β-amino ketones include:

Michael Addition: The conjugate addition of amines to α,β-unsaturated carbonyl compounds is a straightforward method for forming β-amino ketones. organic-chemistry.orgacs.org

From Amides: The sequential reaction of amides with vinylmagnesium bromide, followed by a Michael reaction, provides a direct route to β-aminoketones. acs.orgnih.gov

From Aziridines: Nickel-catalyzed carbonylation of aryl N-tosylaziridines with arylboronic acids has been developed as a novel method for synthesizing β-amino ketones. acs.org

The presence of both a basic amino group and an electrophilic carbonyl group allows for a variety of subsequent transformations, making β-amino ketones versatile synthetic intermediates. fiveable.me

Table 1: Examples of Biologically Active β-Amino Ketones

| Compound | Therapeutic Application | Reference |

| Tolperisone | Vasodilator | researchgate.netrsc.orgnih.gov |

| Oxyfedrine | Treatment of coronary disease | researchgate.netrsc.orgnih.gov |

| Sitagliptin | Antidiabetic | researchgate.netrsc.orgnih.gov |

| Proroxan | α-adreno-blocker | rsc.org |

| Propipocaine | Local anesthetic | rsc.org |

α,β-Unsaturated Ketones as Foundational Building Blocks in Organic Transformations

α,β-Unsaturated ketones, or enones, are a class of organic compounds that contain a ketone conjugated with an alkene. quizlet.comwikipedia.org This conjugation results in a delocalized π-system that extends over the oxygen, carbonyl carbon, and the α- and β-carbons. This electronic structure makes the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity pattern known as vinylogous reactivity. wikipedia.orglibretexts.org

The dual electrophilic sites—the carbonyl carbon and the β-carbon—allow for two main modes of nucleophilic attack: 1,2-addition to the carbonyl group and 1,4-conjugate addition (also known as Michael addition) to the β-carbon. libretexts.orgpressbooks.pub The type of addition that predominates depends on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while "soft" nucleophiles, like organocuprates (Gilman reagents), enolates, and amines, typically favor 1,4-addition. quizlet.comlibretexts.org

The Michael reaction is a particularly powerful carbon-carbon bond-forming reaction where a nucleophile, such as an enolate, adds to the β-carbon of an α,β-unsaturated carbonyl compound. quizlet.com This reaction is widely used in organic synthesis to build more complex molecular skeletons. quizlet.com

α,β-Unsaturated ketones are also key substrates in a variety of other important organic reactions:

Robinson Annulation: A tandem Michael addition followed by an intramolecular aldol (B89426) condensation, used to form six-membered rings.

Nazarov Cyclization: A pericyclic reaction that converts divinyl ketones into cyclopentenones. wikipedia.org

Diels-Alder Reaction: Enones can act as dienophiles in this powerful cycloaddition reaction to form cyclohexene (B86901) derivatives.

Hydrogenation: The double bond and/or the carbonyl group can be selectively reduced. wikipedia.org

The synthesis of α,β-unsaturated ketones is often accomplished through aldol condensation reactions, where an enol or enolate reacts with a carbonyl compound, followed by dehydration of the resulting β-hydroxy ketone. wikipedia.orgpressbooks.pub

Table 2: Common Reactions of α,β-Unsaturated Ketones

| Reaction Name | Description | Key Feature | Reference |

| Michael Addition | Conjugate (1,4) addition of a soft nucleophile to the β-carbon. | Forms a new C-C or C-heteroatom bond at the β-position. | quizlet.comwikipedia.org |

| 1,2-Addition | Direct addition of a hard nucleophile to the carbonyl carbon. | Forms an alcohol after workup. | quizlet.comlibretexts.org |

| Robinson Annulation | A Michael addition followed by an intramolecular aldol condensation. | Forms a six-membered ring. | |

| Nazarov Cyclization | An acid-catalyzed pericyclic reaction of divinyl ketones. | Forms a five-membered ring (cyclopentenone). | wikipedia.org |

| Diels-Alder Reaction | A [4+2] cycloaddition where the enone acts as a dienophile. | Forms a six-membered ring (cyclohexene derivative). |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

(Z)-4-amino-4-phenylbut-3-en-2-one |

InChI |

InChI=1S/C10H11NO/c1-8(12)7-10(11)9-5-3-2-4-6-9/h2-7H,11H2,1H3/b10-7- |

InChI Key |

ALUVIKQZUFIJIW-YFHOEESVSA-N |

Isomeric SMILES |

CC(=O)/C=C(/C1=CC=CC=C1)\N |

Canonical SMILES |

CC(=O)C=C(C1=CC=CC=C1)N |

Origin of Product |

United States |

Synthesis Strategies for 3 Buten 2 One, 4 Amino 4 Phenyl and Analogs

Direct Synthetic Routes to 4-Amino-4-phenyl-3-buten-2-one

Synthesis via Reduction of Isoxazole (B147169) Derivatives

A notable strategy for the formation of β-amino ketones involves the reduction of isoxazole or isoxazoline (B3343090) precursors. The cleavage of the N-O bond within the isoxazole ring can lead to the desired β-amino ketone structure. researchgate.net For instance, the reduction of specific isoxazole derivatives can yield β-amino ketones. researchgate.net This method provides a direct pathway to the target molecule, although the specific conditions and reducing agents can vary. One reported method involves the use of iron and ammonium (B1175870) chloride as a reducing agent for the selective reduction of Δ²-isoxazolines to β-hydroxy ketones, which are closely related structures. nih.gov The synthesis of various regio-isomeric isoxazole derivatives has been explored, and their subsequent reduction can be a viable route to β-amino ketones. researchgate.net

Multicomponent Reaction Approaches for β-Amino Ketone Formation

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing synthesis time, energy consumption, and waste. tandfonline.com The Mannich reaction is a classic and widely utilized MCR for the synthesis of β-amino carbonyl compounds. tandfonline.comwikipedia.org

Mannich Reaction Methodology

The Mannich reaction involves the aminoalkylation of an acidic proton located in the alpha position of a carbonyl compound. wikipedia.org In its typical three-component format, it brings together an aldehyde (like benzaldehyde), an amine (like aniline), and a ketone (like acetophenone) to produce a β-amino ketone. tandfonline.comwikipedia.org The reaction proceeds through the initial formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the ketone. wikipedia.org

The efficiency and selectivity of the Mannich reaction can be significantly enhanced through the use of catalysts. A wide array of catalytic systems have been developed for this purpose.

Lewis Acids: Lewis acids such as zinc tetrafluoroborate (B81430) and zirconium oxychloride have been shown to effectively catalyze the Mannich reaction. organic-chemistry.org For example, zirconium oxychloride can facilitate the direct, solvent-free reaction of aldehydes, anilines, and ketones at room temperature, leading to good yields and stereoselectivities. organic-chemistry.org Bismuth nitrate (B79036) has also been employed as a recyclable catalyst for the one-pot, three-component Mannich reaction of aromatic ketones, aldehydes, and amines at ambient temperature. researchgate.net

Nanocatalyst Systems: Nanocatalysts offer advantages such as high surface area, reusability, and often milder reaction conditions. rsc.orgresearchgate.net Several nanocatalyst systems have been successfully applied to the synthesis of β-amino ketones:

Fe₃O₄@PEG-SO₃H: This nanocatalyst has been used for the one-pot reaction of aryl amines, aryl aldehydes, and acetophenone (B1666503) in ethanol (B145695) at room temperature. rsc.org

Silica-functionalized copper(0) nanoparticles: These have been used to catalyze the reaction of acetophenones with aryl aldehydes and aryl amines, requiring heating to 80 °C for improved reaction rates. rsc.org

Fe₃O₄@Qs/Ni(II): This nanomagnetic catalyst has been effective in ethanol at room temperature for the reaction of aryl aldehydes and amines with various ketones. rsc.org

Fe₃O₄-L-proline nanoparticles: These have been utilized under ultrasonic conditions to improve reaction yields. rsc.org

Silica nanoparticles (SNPs): SNPs have been used as an efficient heterogeneous catalyst under microwave irradiation in solvent-free conditions, offering short reaction times and high yields. rasayanjournal.co.in

ZnO nanoparticles: ZnO nanoparticles have also been demonstrated as a recyclable heterogeneous catalyst for the one-pot, three-component Mannich reaction in water. researchgate.net

The table below summarizes various catalytic systems used in the Mannich reaction for the synthesis of β-amino ketones.

| Catalyst System | Reactants | Solvent | Conditions | Key Features | Reference |

| Organoantimony(III) halides | Cyclohexanone (B45756), primary amines, aldehydes | Water | Room Temperature | High yield (up to 98%) and stereoselectivity. | rsc.org |

| Fe₃O₄@PEG-SO₃H | Aryl amines, aryl aldehydes, acetophenone | Ethanol | Room Temperature | Green technique, recyclable nanocatalyst. | rsc.org |

| Silica-functionalized copper(0) nanoparticles | Acetophenones, aryl aldehydes, aryl amines | Not specified | 80 °C | Improved reaction rate with heating. | rsc.org |

| Fe₃O₄@Qs/Ni(II) | Aryl aldehydes, amines, aryl/alkyl ketones | Ethanol | Room Temperature | Easy separation and recyclability of nanocatalyst. | rsc.org |

| Fe₃O₄-L-proline nanoparticles | Aryl aldehydes, aryl amines, cyclohexanone | Not specified | Ultrasonic irradiation | Improved yields compared to conventional heating. | rsc.org |

| Heteropoly acids (HPAs) | Ketones, aromatic aldehydes, amines | Water | Ambient Temperature | Environmentally benign, small quantity of catalyst needed. | acs.org |

| Bismuth nitrate (Bi(NO₃)₃) | Aromatic ketones, aldehydes, and amines | Not specified | Ambient Temperature | Mild conditions, simple work-up. | researchgate.net |

| Saccharose | Benzaldehyde, acetophenone, aniline (B41778) | Water/Ethanol | Room Temperature | Green, eco-friendly protocol. | tandfonline.com |

| Task-specific ionic liquid | Aromatic aldehydes, amines, and ketones | Ethanol | Room Temperature | Recyclable catalyst, good yields. | thaiscience.info |

| Silica nanoparticles (SNPs) | Aldehydes, amines, enolizable carbonyls | Solvent-free | Microwave irradiation | Short reaction time, high yields, recyclable catalyst. | rasayanjournal.co.in |

| Zirconium oxychloride | Aldehydes, anilines, ketones | Solvent-free | Room Temperature | Good yields and stereoselectivities. | organic-chemistry.org |

While catalytic methods are prevalent, the Mannich reaction can also be performed under non-catalytic conditions. However, these reactions often require harsher conditions or result in lower yields. tandfonline.comacs.org For instance, a reaction in pure water without a catalyst gives a low yield of the desired product. acs.org The classical Mannich reaction often utilized mineral or organic acids like acetic acid, but these methods can suffer from drawbacks such as long reaction times and difficult product separation. thaiscience.infotandfonline.com

A significant advantage of the Mannich reaction is its amenability to a one-pot setup, where all three components are mixed together in a single reaction vessel. tandfonline.comresearchgate.netacs.org This approach is highly efficient and is often employed in conjunction with the catalytic systems described above. One-pot procedures have been successfully demonstrated using catalysts like heteropoly acids in water, acs.org bismuth nitrate, researchgate.net and saccharose in a water/ethanol mixture. tandfonline.com These methods provide a streamlined and environmentally friendly route to β-amino ketones. tandfonline.comacs.org

Diastereoselective and Enantioselective Mannich Additions

The Mannich reaction stands as a cornerstone in the formation of carbon-carbon bonds and is a fundamental approach for synthesizing β-amino ketones. rsc.orgresearchgate.net This reaction typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with an aldehyde and a primary or secondary amine. The evolution of this reaction has led to the development of highly effective diastereoselective and enantioselective variants, which are crucial for producing chiral β-amino ketones.

Modern approaches frequently employ catalysts to control the stereochemical outcome. Organocatalysis has emerged as a powerful tool in this context. For instance, the use of chiral organocatalysts like aryl pyrrolidine-carboxamide has been shown to effectively catalyze the asymmetric Mannich reaction between arylamines, aryl aldehydes, and acetophenones, yielding β-aminoketones with high enantioselectivity (82–90%). rsc.org Similarly, bifunctional quinidine (B1679956) thiourea (B124793) catalysts have been used in three-component direct Mannich reactions to produce N-tosylated β-aminoketones with excellent diastereo- and enantioselectivities. organic-chemistry.org

Metal-based catalysts also play a significant role. Water-tolerant Lewis acid catalysts, such as organoantimony(III) halides, have been successfully used in the stereoselective Mannich reaction of cyclohexanone with primary amines and aldehydes in aqueous media, demonstrating high diastereoselectivity. rsc.org In one study, the use of organoantimony(III) fluoride (B91410) resulted in a 98% yield with a high diastereomeric ratio (anti/syn: 98/2). rsc.org Furthermore, the reaction can be scaled up; an enantio- and diastereoselective Mannich reaction was scaled to 8.50 mmol, producing over 2.7 grams of an amino-ketone as a single diastereomer in good yield. nih.gov

Below is a table summarizing selected catalytic Mannich reactions for the synthesis of β-amino ketones.

| Catalyst / Method | Reactants | Product Type | Yield | Stereoselectivity | Reference |

| Aryl pyrrolidine-carboxamide | Arylamine, Aryl aldehyde, Acetophenone | Asymmetric β-aminoketone | Good | 82-90% ee | rsc.org |

| Organoantimony(III) fluoride | Aniline, Aldehyde, Cyclohexanone | β-aminoketone | 98% | anti/syn: 98/2 | rsc.org |

| Silica-functionalized Cu(0) NPs | Aryl amine, Aryl aldehyde, Acetophenone | β-aminoketone | Good | Not specified | rsc.org |

| Bismuth Nitrate | Aromatic amine, Aromatic aldehyde, Aromatic ketone | β-amino carbonyl | High | Not specified | researchgate.net |

| Zn-ProPhenol | N-carbamoyl imine, Unsaturated ketone | Cyclic/Acyclic β-aminoketone | Good | High (Diastereo- & Enantio-) | rsc.org |

Aza-Michael Addition to α,β-Unsaturated Ketones

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, presents an economically advantageous alternative to the Mannich reaction for synthesizing β-amino ketones. rsc.orgorganic-chemistry.org This reaction involves the formation of a carbon-nitrogen bond at the β-position of the unsaturated ketone.

A variety of catalysts can facilitate this transformation. Lewis acids are commonly employed, and studies have shown that silicon tetrachloride can catalyze the addition of both aromatic and aliphatic amines to α,β-unsaturated carbonyls under solvent-free conditions to give high yields. organic-chemistry.org Ceric ammonium nitrate (CAN) has also been used to catalyze the aza-Michael reaction in water, proving effective for aliphatic amines but unreactive for aromatic amines. organic-chemistry.org

For the synthesis of analogs of 3-Buten-2-one, 4-amino-4-phenyl-, the aza-Michael reaction of aniline with chalcones (which are 1,3-diphenylprop-2-en-1-ones, a type of α,β-unsaturated ketone) is a highly relevant strategy. researchgate.net Research has demonstrated the synthesis of substituted 1,3-diphenyl-3-(phenylamino)propan-1-one by reacting substituted chalcones with aniline in the presence of a base like potassium hydroxide. researchgate.net

The development of enantioselective aza-Michael reactions has also been a significant area of research. Bifunctional organocatalysts have been successfully applied to the reaction of α,β-unsaturated ketones, achieving high enantioselectivity for a range of substrates, including alkyl vinyl ketones. nih.gov

The table below presents examples of aza-Michael additions for β-amino ketone synthesis.

| Catalyst / Conditions | Amine | α,β-Unsaturated Ketone | Product Type | Yield | Reference |

| Silicon tetrachloride (cat.), Solvent-free | Aromatic/Aliphatic Amines | α,β-unsaturated carbonyls | β-amino carbonyl | Very Good | organic-chemistry.org |

| Ceric ammonium nitrate, Water | Aliphatic Amines | α,β-unsaturated carbonyls | β-amino carbonyl | Very Good | organic-chemistry.org |

| Solid Lithium Perchlorate, Solvent-free, RT | Primary/Secondary Amines | α,β-unsaturated ketones | Saturated amine | Good | organic-chemistry.org |

| KOH | Aniline | Substituted Chalcone | 1,3-diphenyl-3-(phenylamino)propan-1-one | Not specified | researchgate.net |

| Bifunctional Organocatalyst | N-siloxycarbamate | Alkyl vinyl ketones | Optically active chiral amine | High | nih.gov |

Condensation Reactions in β-Amino Ketone Synthesis

Condensation reactions provide a direct route to β-amino ketones, often through multi-component strategies. rsc.org A prominent example is the one-pot, three-component condensation of an aldehyde, a ketone, and an amine. rsc.orgresearchgate.net

These reactions are frequently catalyzed to improve efficiency and yield. For instance, magnetic nanocatalysts such as Fe3O4@PEG-SO3H have been utilized to catalyze the one-pot reaction of aryl aldehydes, aryl amines, and acetophenone. rsc.org The proposed mechanism involves the initial condensation of the amine and aldehyde to form an imine intermediate. The catalyst then facilitates the enolization of the ketone, which subsequently attacks the imine to form the final β-amino ketone product. rsc.org

The Knorr pyrrole (B145914) synthesis and the Friedländer reaction are classical condensation reactions that utilize α-aminoketones as starting materials to build heterocyclic structures like pyrroles and quinolines, respectively. rsc.org While the final products are not β-amino ketones, these reactions underscore the synthetic utility of the β-amino ketone scaffold in subsequent condensation steps. The direct condensation of amines with carbonyl compounds to generate imine or enamine intermediates is a fundamental step that initiates many of these synthetic pathways. rsc.org

Advanced Methods for β-Amino Ketone Construction

Beyond the more traditional approaches, several advanced synthetic methods have been developed for the construction of β-amino ketones, offering alternative pathways and access to diverse molecular architectures.

Transformations from Propargylic Alcohols

Propargylic alcohols serve as versatile precursors for the synthesis of β-amino ketones. rsc.org Gold-catalyzed reactions, in particular, have shown significant utility. A gold-catalyzed hydroamination of propargylic alcohols with anilines can selectively produce 3-aminoketones through a pathway involving rearrangement and hydroamination. organic-chemistry.org This methodology is powerful as it allows for control over divergent catalytic pathways, enabling access to 1,3-amino alcohols or 3-hydroxyketones under different conditions. organic-chemistry.org Additionally, enzymatic cascades offer a route to enantiomerically pure propargylic amines from racemic propargylic alcohols, which are valuable building blocks in organic synthesis. acs.org

Reductive Hydroamination Pathways

Reductive hydroamination has emerged as a potent, metal-free method for synthesizing β-aminoketones. rsc.org This approach can achieve the conversion of ynones (α,β-alkynyl ketones) and amines into the corresponding β-aminoketones in a cascade process under mild conditions. rsc.org Another advanced strategy involves the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. This reaction proceeds through an atypical hydrocupration regioselectivity, where the copper hydride delivers the hydride to the β-position, forming a copper enolate that can then be aminated. nih.gov This method has been successfully applied to the synthesis of β-amino acid derivatives. nih.gov

Alkylation Reactions for β-Amino Ketones

Alkylation reactions represent another strategic avenue for constructing β-amino ketones. rsc.org This can be achieved through the alkylation of β-enamino ketone anions. acs.org More advanced catalytic methods have also been developed. For example, a rhodium-catalyzed enantioselective allylic alkylation of β,γ-unsaturated α-amino nitriles provides a novel approach to building β-stereogenic carbonyl derivatives. This transformation proceeds via the catalytic asymmetric alkylation of a homoenolate equivalent, highlighting the sophisticated strategies available for controlling stereochemistry during the formation of the β-amino ketone framework. researchgate.net

Carbonylative Coupling Methodologies

Carbonylative coupling reactions have emerged as a powerful tool for the synthesis of β-amino ketones, involving the incorporation of a carbonyl group from carbon monoxide or a surrogate. These methods often utilize transition metal catalysts to facilitate the formation of new carbon-carbon and carbon-nitrogen bonds.

One notable strategy is the palladium-catalyzed carbonylative coupling and amination of unactivated alkenes. This approach can be challenging due to the low reactivity of the acyl-palladium intermediate with the olefin. To overcome this, a directing group, such as 8-aminoquinoline (B160924) (AQ), can be employed to enhance the coordination of the alkene to the acyl-palladium complex, thereby promoting the acylpalladation process. This methodology allows for the synthesis of a range of β-aminoketone derivatives from readily available aryl iodides and 4-pentenoic amide derivatives, proceeding with high regioselectivity. researchgate.net

Nickel-catalyzed carbonylative reactions have also been developed for the synthesis of β-amino ketones. acs.org A notable example involves the reaction of aryl N-tosylaziridines with arylboronic acids, using formic acid as a carbon monoxide source. This method is advantageous as it avoids the use of gaseous carbon monoxide and demonstrates good functional group tolerance and high regioselectivity, affording β-amino ketones in moderate to excellent yields. acs.org The combination of nickel catalysis with photocatalysis has also been shown to effectively ring-open N-tosyl styrenyl aziridines in the presence of aldehydes to produce β-amino ketones with complete regiocontrol. organic-chemistry.org

Table 1: Examples of Nickel-Catalyzed Carbonylative Synthesis of β-Amino Ketones

| Aryl N-Tosylaziridine | Arylboronic Acid | Yield (%) | Reference |

| N-Tosyl-2-phenylaziridine | Phenylboronic acid | 85 | acs.org |

| N-Tosyl-2-(4-methylphenyl)aziridine | Phenylboronic acid | 82 | acs.org |

| N-Tosyl-2-(4-methoxyphenyl)aziridine | Phenylboronic acid | 78 | acs.org |

| N-Tosyl-2-phenylaziridine | 4-Methylphenylboronic acid | 88 | acs.org |

| N-Tosyl-2-phenylaziridine | 4-Methoxyphenylboronic acid | 75 | acs.org |

This table is interactive. Click on the headers to sort the data.

Acid Hydrolysis of Metal Complexes

The synthesis of β-amino ketones can also be achieved through the acid hydrolysis of pre-formed metal complexes. rsc.org In this approach, β-amino carbonyl compounds act as ligands, coordinating with transition metals such as cobalt(II), nickel(II), and manganese(II) to form stable complexes. researchgate.netscholarsresearchlibrary.com The β-amino ketone can then be liberated from the metal complex by treatment with acid.

Typically, the β-amino ketone ligands are synthesized via a one-pot Mannich reaction involving an aromatic amine, an aromatic aldehyde, and an aromatic ketone. researchgate.netscholarsresearchlibrary.com These ligands then react with metal acetates to form, for example, square planar complexes. While the primary focus of many studies is the synthesis and characterization of these metal complexes for applications such as antibacterial agents, the hydrolysis of these complexes represents a viable, albeit less direct, route to obtaining the pure β-amino ketone. researchgate.netscholarsresearchlibrary.com The hydrolysis of imines to ketones or aldehydes under acidic conditions is a well-established reaction and provides a basis for understanding the cleavage of the metal-ligand bond to release the carbonyl compound. researchgate.net

Reduction of Enaminones

Enaminones are versatile intermediates in organic synthesis, and their reduction provides a key pathway to β-amino ketones. researchgate.netrsc.org Enaminones can be viewed as vinylogous amides and exhibit reactivity at multiple sites. The reduction of the carbon-carbon double bond in an enaminone system leads directly to a β-amino ketone.

The reduction process can be accomplished using various reducing agents. For instance, the reduction of the iminium ion in a protonated β-enamino ketone can lead to the formation of a β-amino ketone intermediate. researchgate.net Chemo- and stereoselective reduction methodologies have been developed to control the outcome of this reaction, making it a useful strategy for preparing chiral β-amino ketones and their derivatives. researchgate.net The choice of reducing agent and reaction conditions can influence the selectivity of the reduction, allowing for the synthesis of specific stereoisomers.

Isomerization of β,γ-Unsaturated Ketones to α,β-Unsaturated Systems

The synthesis of α,β-unsaturated ketones, which are conjugated systems, can be achieved through the isomerization of their β,γ-unsaturated counterparts. This rearrangement involves the migration of the carbon-carbon double bond into conjugation with the carbonyl group. This process is of significance as α,β-unsaturated ketones are important synthetic intermediates.

A mild and efficient method for this isomerization involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in a solvent such as isopropanol (B130326) at room temperature. researchgate.nettdx.cat This approach has been shown to effectively rearrange endo-cyclic double bonds at the β,γ-position to the exo-cyclic, conjugated α,β-position. researchgate.net Primary amines can also catalyze this type of isomerization, highlighting a potential pathway for this transformation in biological systems. tdx.cat The isomerization can also be promoted by Lewis acids like aluminum chloride, which can facilitate the in-situ formation of the α,β-unsaturated ketone from a β,γ-unsaturated precursor, allowing for subsequent reactions such as Friedel-Crafts Michael additions. researchgate.net

Table 2: Conditions for Isomerization of β,γ-Unsaturated Ketones

| Substrate | Catalyst/Reagent | Solvent | Temperature | Product | Reference |

| β,γ-Unsaturated Ketone | DABCO | iPrOH | Room Temp | α,β-Unsaturated Ketone | researchgate.nettdx.cat |

| β,γ-Unsaturated Ketone | Primary Amine | - | - | α,β-Unsaturated Ketone | tdx.cat |

| β,γ-Unsaturated Ketone | AlCl₃ | - | - | α,β-Unsaturated Ketone | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Asymmetric Synthesis of β-Amino Ketones: Principles and Methods

The development of asymmetric methods for the synthesis of β-amino ketones is of paramount importance for accessing enantiomerically pure compounds, which are often required for pharmaceutical applications. nih.gov A variety of strategies have been developed to achieve high levels of stereocontrol.

One of the most reliable methods for the asymmetric synthesis of β-amino ketones is the addition of organometallic reagents to enantiopure N-sulfinyl β-amino Weinreb amides. nih.gov This approach allows for the preparation of previously unknown enantiopure β-amino ketones. nih.gov The Mannich reaction, a cornerstone in the synthesis of β-amino ketones, has also been adapted for asymmetric synthesis through the use of chiral catalysts. rsc.org For example, cinchona alkaloid-based chiral phase-transfer catalysts have been successfully employed in the enantioselective nucleophilic addition of ketones to imines, affording the Mannich products with high yields and excellent enantioselectivities. unc.edu

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of β-amino ketones. Chiral N-heterocyclic carbene (NHC) catalysts can facilitate the C-C bond formation between enamides and aldehydes to produce N-protected amines with a quaternary carbon center in good yields and high enantioselectivities. organic-chemistry.org Dynamic kinetic resolution (DKR) of racemic β-amino-α-keto esters via Ru(II)-catalyzed asymmetric transfer hydrogenation is another sophisticated method that provides access to enantioenriched anti-α-hydroxy-β-amino acid derivatives, which are closely related to β-amino ketones. organic-chemistry.org

Table 3: Enantioselective Synthesis of β-Amino Ketones

| Reaction Type | Chiral Catalyst/Auxiliary | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Mannich Reaction | Cinchona Alkaloid-based PTC | Ketones, Imines | up to 95 | up to 97 | unc.edu |

| Addition to Weinreb Amide | N-sulfinyl auxiliary | Lithium reagents, N-sulfinyl β-amino Weinreb amides | modest | enantiopure | nih.gov |

| Mannich Reaction | Bifunctional quinidine thiourea | Aldehydes, Ketones, p-toluenesulfonamide | high | excellent | |

| Conjugate Addition | Amino acid-derived phosphine/AgOAc | Trimethylsilyl enol ethers, Imines | - | - |

This table is interactive. Click on the headers to sort the data.

Chemical Reactivity and Derivatization of 3 Buten 2 One, 4 Amino 4 Phenyl and Its Precursors

Nucleophilic Attack on α,β-Unsaturated Carbonyls

Nucleophilic attack on α,β-unsaturated carbonyl systems can occur via two main pathways: direct (1,2-) addition to the carbonyl carbon or conjugate (1,4-) addition to the β-carbon of the alkene. masterorganicchemistry.comorganic-chemistry.org The competition between these pathways is dictated by several factors, including the nature of the nucleophile, the structure of the unsaturated carbonyl compound, and the reaction conditions. youtube.com Strong, "hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor the faster, kinetically controlled 1,2-addition. youtube.commasterorganicchemistry.com In contrast, "soft" nucleophiles, like amines, thiolates, and organocuprates, typically favor the thermodynamically more stable 1,4-addition product. youtube.commasterorganicchemistry.com

Conjugate (1,4-) Additions: Reaction Modalities and Scope

Conjugate addition, or 1,4-addition, involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. organic-chemistry.orgyoutube.com This reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated, typically at the α-carbon, to yield a saturated carbonyl compound. ucalgary.ca This mode of reaction is crucial for forming carbon-carbon and carbon-heteroatom bonds at the β-position. masterorganicchemistry.comeurekaselect.com

The Michael addition is a widely utilized conjugate addition reaction involving a resonance-stabilized carbanion (the Michael donor) and an activated alkene (the Michael acceptor), such as an α,β-unsaturated ketone. organic-chemistry.orgwikipedia.org The definition has broadened to include the addition of heteroatom nucleophiles, such as amines (aza-Michael addition) and thiols (thia-Michael addition). eurekaselect.comwikipedia.org

The aza-Michael reaction is a key method for synthesizing β-amino carbonyl compounds. The addition of primary or secondary amines to α,β-unsaturated ketones like benzalacetone proceeds via conjugate addition. chemspider.com While benzalacetone readily undergoes these reactions, its derivative, 3-Buten-2-one, 4-amino-4-phenyl-, is inherently less reactive as a Michael acceptor. The electron-donating amino group reduces the electrophilicity of the β-carbon, potentially requiring more forcing conditions or specific catalysts to promote the addition.

Research on the reaction of benzalacetone with cyanoacetamide demonstrates the complexity of Michael additions, where a subsequent cyclization can occur. Depending on the stoichiometry, different bicyclic products can be formed, highlighting the synthetic versatility of these reactions. rsc.org

Table 1: Asymmetric Mukaiyama-Michael Reaction of Benzalacetone Derivatives

| Entry | Benzalacetone Derivative (R) | Catalyst Loading (mol%) | Additives | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | H (Benzalacetone) | 10 | 2,6-diisopropylphenol, t-BuOMe | 85 | 88 |

| 2 | 4-Me | 10 | 2,6-diisopropylphenol, t-BuOMe | 87 | 90 |

| 3 | 4-Cl | 10 | 2,6-diisopropylphenol, t-BuOMe | 92 | 89 |

| 4 | 2-Cl | 10 | 2,6-diisopropylphenol, t-BuOMe | 80 | 60 |

Data sourced from a study on asymmetric Mukaiyama-Michael reactions catalyzed by an allo-threonine-derived oxazaborolidinone. nih.gov

Organocuprate reagents, also known as Gilman reagents (R₂CuLi), are soft nucleophiles that are highly effective for conjugate addition to α,β-unsaturated ketones, delivering an alkyl or aryl group to the β-carbon with high selectivity. masterorganicchemistry.comwikipedia.orgnumberanalytics.com Unlike harder organometallic reagents like Grignards, organocuprates show a strong preference for 1,4-addition over 1,2-addition. ucalgary.cachegg.com The reaction mechanism is thought to involve the formation of a copper-enolate intermediate, which is then protonated during aqueous workup to give the final product. youtube.com

The addition of organocuprates to benzalacetone provides a reliable method for introducing a variety of substituents at the 4-position, leading to the formation of a new carbon-carbon bond. chemistrysteps.com For the target compound, 3-Buten-2-one, 4-amino-4-phenyl-, direct reaction with an organocuprate at the β-carbon is unlikely due to the already present amino group and the reduced electrophilicity of the double bond. However, organocuprate addition to the precursor, benzalacetone, is a key step in synthesizing derivatives that could subsequently be converted to various substituted β-amino ketones.

Table 2: Conjugate Addition of Organocuprates to α,β-Unsaturated Ketones

| Substrate | Organocuprate Reagent | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|

| 4-Phenyl-3-buten-2-one (B7806413) | (CH₃)₂CuLi | THF | -78 to 0 | 1,4-Addition |

| Cyclohexenone | (CH₃)₂CuLi | Diethyl Ether | -78 | 1,4-Addition |

| 4-Phenyl-3-buten-2-one | Ph₂CuLi | THF | -78 to 0 | 1,4-Addition |

This table represents typical conditions for Gilman reagent additions to enones.

Direct (1,2-) Additions

Direct addition, or 1,2-addition, involves the nucleophilic attack at the electrophilic carbonyl carbon. youtube.com This pathway is generally favored by strong, hard nucleophiles like organolithium and Grignard reagents and is often irreversible and kinetically controlled. ucalgary.cachegg.com The reaction with an α,β-unsaturated ketone yields an allylic alcohol upon workup.

For benzalacetone, reaction with a Grignard reagent can lead to a mixture of 1,2- and 1,4-addition products, although 1,2-addition often predominates in the absence of a copper catalyst. wikipedia.org The steric hindrance around the carbonyl group and the electronic nature of the nucleophile are determining factors. In the case of 3-Buten-2-one, 4-amino-4-phenyl-, the presence of the bulky phenylamino (B1219803) group at the β-carbon could sterically hinder conjugate attack, potentially increasing the proportion of 1,2-addition relative to other enones. However, the nucleophilic nature of the amine itself could interfere with external nucleophiles, possibly by coordinating to the reagent.

Cycloaddition Reactions of α,β-Unsaturated Ketone Systems

Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single step. The conjugated π-system of α,β-unsaturated ketones allows them to participate as 2π-electron components (dienophiles) in [4+2] cycloadditions. libretexts.org

Diels-Alder Reactions (as Dienophiles)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comyoutube.com The reaction is generally favored when the dienophile is substituted with electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO). organic-chemistry.orglibretexts.org

α,β-Unsaturated ketones like benzalacetone can act as dienophiles in Diels-Alder reactions. The carbonyl group serves as the necessary electron-withdrawing group to activate the alkene for the cycloaddition. libretexts.org Reaction with an electron-rich diene, such as 1,3-cyclopentadiene or isoprene, would yield a cyclohexene (B86901) derivative.

The reactivity of 3-Buten-2-one, 4-amino-4-phenyl- as a dienophile would be significantly diminished compared to benzalacetone. The electron-donating amino group counteracts the electron-withdrawing effect of the carbonyl group, raising the energy of the LUMO and making the Diels-Alder reaction less favorable under normal conditions. libretexts.org An "inverse-electron-demand" Diels-Alder reaction, where the enaminone would act as the electron-rich component reacting with an electron-poor diene, might be a more viable, albeit specialized, pathway.

Table 3: Reactivity of Dienophiles in Diels-Alder Reactions

| Dienophile | Substituent Type | Reactivity |

|---|---|---|

| Ethylene | None | Low |

| Propenal (Acrolein) | Electron-withdrawing (-CHO) | High |

| 4-Phenyl-3-buten-2-one | Electron-withdrawing (-C(O)R) | Moderate to High |

| 3-Buten-2-one, 4-amino-4-phenyl- | Electron-donating (-NHPh) | Very Low (Normal Demand) |

This table provides a qualitative comparison of dienophile reactivity based on general principles.

Nazarov Cyclization

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones, traditionally proceeding through an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgnrochemistry.comillinois.edu The core mechanism involves the formation of a pentadienyl cation intermediate, which, after cyclization, leads to the five-membered ring product. wikipedia.orgnumberanalytics.comnih.gov

While 3-Buten-2-one, 4-amino-4-phenyl- is not a classic divinyl ketone, its structure lends itself to modified versions of this reaction. The presence of the amine functionality opens pathways for hetero-Nazarov cyclizations, where a nitrogen atom is incorporated into the reactive framework. rsc.org These "aza-Nazarov" or "imino-Nazarov" reactions can be initiated from substrates where the nitrogen atom is part of the π-system, for instance, after conversion of the amine to an imine. nih.govrsc.org Such reactions are instrumental in constructing nitrogen-containing heterocyclic compounds like pyrroles and aminocyclopentanes. rsc.orgnih.gov The general mechanism for a classical Nazarov cyclization proceeds as follows:

Activation of the ketone by a Lewis or Brønsted acid to generate a pentadienyl cation. wikipedia.orgillinois.edu

A 4π conrotatory electrocyclization of the cation to form an oxyallyl cation. wikipedia.orgorganic-chemistry.org

Elimination of a β-hydrogen. wikipedia.org

Tautomerization of the resulting enolate to yield the final cyclopentenone product. wikipedia.orgnrochemistry.com

For a substrate like 4-amino-4-phenyl-3-buten-2-one, a potential pathway could involve its transformation into an imine, which could then undergo an imino-Nazarov cyclization to produce aminocyclopentane derivatives. nih.govrsc.org

Rauhut-Currier Reaction (Dimerization)

The Rauhut-Currier reaction describes the dimerization or isomerization of electron-deficient alkenes, such as enones, under the influence of a nucleophilic catalyst like an organophosphine or a tertiary amine. wikipedia.orgchemeurope.com This reaction forms a new carbon-carbon bond between the α-position of one alkene and the β-position of a second Michael acceptor. wikipedia.org

The enone moiety within 3-Buten-2-one, 4-amino-4-phenyl- makes it a suitable substrate for this transformation. The reaction would involve the nucleophilic catalyst adding to the β-position of one molecule, creating a zwitterionic intermediate that would then act as a nucleophile, attacking a second molecule to form a dimeric product. Although the Rauhut-Currier reaction can suffer from issues with regioselectivity in intermolecular couplings, intramolecular versions have been highly successful in synthesizing five- and six-membered rings from bis(enones). wikipedia.orgacs.orgrsc.org This highlights a potential pathway for creating complex cyclic structures by derivatizing the parent molecule. acs.orgacs.org The reaction has been employed in the total synthesis of natural products, underscoring its synthetic utility. nih.gov

Reduction and Oxidation Transformations

Selective Hydrogenation of Carbon-Carbon Double Bonds vs. Carbonyls

The selective reduction of the carbon-carbon double bond in α,β-unsaturated ketones without affecting the carbonyl group is a crucial and common transformation. For 4-phenyl-3-buten-2-one, a direct precursor to the title compound, this can be achieved with high selectivity using various catalytic systems. stackexchange.com Catalytic hydrogenation using a rhodium hydride complex, Cp*Rh(ppy)H, has been shown to be highly effective for the 1,4-reduction of enones under mild conditions (room temperature, 80 psi H₂), demonstrating broad functional group tolerance. nih.gov Other systems, such as iridium catalysts, have also been successfully employed for the asymmetric hydrogenation of challenging enone substrates. acs.org

The choice of catalyst and conditions is critical for achieving the desired selectivity. The following table summarizes research findings for the hydrogenation of 4-phenyl-3-buten-2-one and related enones.

| Catalyst System | Substrate | Product(s) | Selectivity/Yield | Reference |

| (η⁵-C₅Me₅)Rh(ppy)H, H₂ | α,β-Unsaturated Ketones | Saturated Ketone | High yields, selective C=C reduction | nih.gov |

| Ruthenium(II) Complexes | trans-4-phenyl-3-buten-2-one | 4-phenyl-2-butanone, 4-phenyl-2-butanol | Varies with specific complex | researchgate.net |

| Iridium/SpinPhox | Cyclic α-Alkylidene Carbonyls | Saturated Cyclic Carbonyls | Up to 98% ee | acs.org |

| Pt/TiO₂ | 4-phenyl-2-butanone | 4-phenyl-2-butanol, 4-cyclohexyl-2-butanone, 4-cyclohexyl-2-butanol | Dependent on solvent | researchgate.net, qub.ac.uk |

Asymmetric Epoxidation of Enones (e.g., 4-phenyl-3-buten-2-one)

The carbon-carbon double bond of enones can be converted into an epoxide, a versatile synthetic intermediate. The asymmetric epoxidation of chalcones, a class of compounds that includes 4-phenyl-3-buten-2-one, has been achieved with high efficiency and enantioselectivity. This reaction is often carried out using an oxidant like hydrogen peroxide in the presence of a chiral catalyst. acs.orgacs.org

One highly effective method employs hybrid amide-based Cinchona alkaloids as phase-transfer catalysts, which can afford epoxides in excellent yields (up to 99%) and enantioselectivities (up to >99% ee) with low catalyst loading (0.5 mol %). acs.org The proposed transition state involves the stabilization of the enone substrate through hydrogen bonding with the catalyst's amide function, which directs the approach of the hydroperoxide. acs.org Other successful catalytic systems include rare-earth metal amides combined with chiral TADDOL ligands and basic hydrotalcites. acs.orgrsc.org

| Catalyst System | Oxidant | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

| Amide-based Cinchona Alkaloid (C5) | Li₂O₂ (from LiOH + H₂O₂) | E-Chalcone | 99% | 71% ee | acs.org |

| Yb[N(SiMe₃)₂]₃ / Chiral TADDOL ligand | tert-Butylhydroperoxide (TBHP) | α,β-Unsaturated Ketones | 89–99% | 57–94% ee | rsc.org |

| Mg-Al Hydrotalcite | Hydrogen Peroxide | 2-Cyclohexen-1-one | 91% | N/A | acs.org |

Hydrogenolysis of α,β-Epoxyketones

The α,β-epoxyketones synthesized in the previous step can undergo hydrogenolysis to yield β-hydroxy ketones, which are valuable building blocks in organic synthesis. nih.govresearchgate.netorganic-chemistry.org This transformation involves the reductive cleavage of one of the epoxide's C-O bonds.

Catalytic hydrogenation is a common method for this purpose. For instance, α,β-epoxy ketones can be hydrogenated to the corresponding β-hydroxy ketones in high yields using a catalytic amount of an NADH coenzyme model (like BNAH) with sodium dithionite (B78146) as the primary reducing agent. nih.govorganic-chemistry.org This reaction is proposed to proceed through a radical mechanism. organic-chemistry.org Another approach involves palladium-catalyzed hydrogenolysis, where reagents like formic acid and triethylamine (B128534) can be used with a palladium catalyst to selectively cleave the benzylic C–O bond in aryl-substituted epoxides. thieme-connect.de The mechanism of epoxide hydrogenolysis often involves cooperative action between a metal hydride and a proton source. nih.gov

Functional Group Manipulations and Rearrangements

The 4-amino-4-phenyl-3-buten-2-one structure, being a β-aminoketone, is amenable to various functional group manipulations and rearrangements that can lead to diverse molecular architectures. rsc.org

A notable transformation for aminoketones is skeletal rearrangement. While many known examples involve α-aminoketones, the principles can inform potential pathways for β-analogs or their derivatives. For instance, a novel thermal rearrangement of α-aminoketones has been reported, proceeding through a proposed iminoalcohol intermediate involving carbon skeleton migrations. mdma.chacs.org Another relevant transformation is the Heyns rearrangement, which converts α-hydroxy ketones into α-amino ketones via an α-hydroxy imine intermediate. rsc.org

More directly applicable to the β-aminoketone scaffold are reactions like the Mannich-type synthesis, which is a primary route to these compounds and can be performed stereoselectively. rsc.org Further functionalization can target the amine or the ketone. For example, the amine can be acylated, alkylated, or converted into other nitrogen-containing functional groups. The ketone can participate in aldol (B89426) reactions, Wittig reactions, or be protected to allow for selective modification of other parts of the molecule. Oxidative rearrangements of related enamines have also been shown to produce rearranged α-amino ketone products through a semi-pinacol type mechanism. rsc.org

Conversion to Thiazolium Salts

The synthesis of thiazolium salts often involves the cyclization of a precursor containing a ketone functional group with a sulfur-containing compound. While direct conversion of 4-amino-4-phenyl-3-buten-2-one is not extensively documented, the pathway can be understood through the reactivity of its precursor, (E)-4-phenyl-3-buten-2-one.

A common strategy for forming thiazole (B1198619) rings is the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thioamide. The precursor, (E)-4-phenyl-3-buten-2-one, can be converted to an appropriate α-haloketone intermediate. For instance, reduction of the carbonyl group of (E)-4-phenyl-3-buten-2-one yields 4-phenyl-3-buten-2-ol, which can then be treated with a chlorinating agent to produce 3-chloro-4-phenylbutan-2-one. orgsyn.org This α-chloroketone is a key intermediate that can subsequently react with a thiourea (B124793) derivative to form a 2-aminothiazolium salt. orgsyn.org

The general mechanism for the formation of thiazolium salts from an α-haloketone and a thiourea involves initial S-alkylation of the thiourea, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. Subsequent dehydration leads to the aromatic thiazole ring. researchgate.net In the presence of an acid like HBr, the thiazolium bromide salt is formed. researchgate.net

Alternative methods for thiazole synthesis include the reaction of acylaminocarbonyl compounds with phosphorus pentasulfide or Lawesson's reagent. researchgate.net More contemporary methods utilize P2S5-Py2 complex or P4S10 for the clean conversion of α-formamido ketones into thiazolium salts. scholaris.ca

Reactions with Nitrogen Nucleophiles (e.g., Guanidines)

The enaminone structure of 4-amino-4-phenyl-3-buten-2-one features both a nucleophilic nitrogen and an electrophilic carbon at the C2 and C4 positions, making it susceptible to attack by various nucleophiles. Reactions with nitrogen-based nucleophiles are particularly significant. researchgate.netyoutube.com

The reaction of aldehydes and ketones with primary amines typically yields imines through a nucleophilic addition followed by dehydration, a process that is often acid-catalyzed. brainkart.comwizeprep.comlibretexts.org Secondary amines react similarly to form enamines. youtube.combrainkart.com

A notable reaction of the precursor, trans-4-phenyl-3-buten-2-one, involves its interaction with guanidine (B92328) derivatives. It has been shown to react with methyl- and benzylguanidine to produce aromatic N²-substituted 2-pyrimidinamines. wikipedia.orgsigmaaldrich.comsigmaaldrich.com This transformation involves a condensation reaction where the guanidine acts as a binucleophile, reacting with the dicarbonyl equivalent of the enone to form the six-membered pyrimidine (B1678525) ring.

Table 1: Products from the Reaction of trans-4-Phenyl-3-buten-2-one with Guanidines

| Reactant A | Reactant B | Product |

|---|---|---|

| trans-4-Phenyl-3-buten-2-one | Methylguanidine | N²-Methyl-4-phenyl-pyrimidine-2-amine |

This reactivity highlights the utility of the enone scaffold in constructing heterocyclic systems like pyrimidines, which are prevalent in medicinal chemistry.

Acid-Catalyzed Transformations (e.g., conversion to 1-phenyl-1,3-butanedione)

Enaminones, such as 4-amino-4-phenyl-3-buten-2-one, are considered masked versions of β-dicarbonyl compounds. The enamine functionality is susceptible to hydrolysis under acidic conditions, which regenerates the ketone. wizeprep.com

The acid-catalyzed transformation of 4-amino-4-phenyl-3-buten-2-one to 1-phenyl-1,3-butanedione proceeds via hydrolysis of the carbon-nitrogen double bond character within the enaminone system. The mechanism typically begins with the protonation of the enamine nitrogen or the carbonyl oxygen. Protonation increases the electrophilicity of the β-carbon, facilitating the nucleophilic attack of water. This leads to the formation of a carbinolamine intermediate. libretexts.org Subsequent proton transfers and elimination of ammonia (B1221849) result in the formation of the more stable β-diketone, 1-phenyl-1,3-butanedione. This reaction is essentially the reverse of the condensation reaction used to form the enaminone from the diketone and ammonia.

This transformation is a fundamental reaction of enaminones and underscores their role as synthetic equivalents of β-dicarbonyls, allowing for the protection of one carbonyl group while the other parts of a molecule undergo chemical modification.

Characterization and Mechanistic Studies of 3 Buten 2 One, 4 Amino 4 Phenyl and Analogs

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the study of 3-Buten-2-one, 4-amino-4-phenyl- and related compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable for confirming the identity, purity, and structural features of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework and the electronic environment of specific nuclei, including ¹H, ¹³C, and ¹⁵N.

Proton NMR (¹H NMR) spectroscopy for 4-phenyl-3-buten-2-one (B7806413), a related compound, reveals characteristic signals that can be assigned to the different hydrogen atoms within the molecule. In a deuterated methanol (B129727) (methanol-d3) solvent, the spectrum displays several key signals. researchgate.net A singlet corresponding to the methyl group (CH₃) typically appears around 2.38 ppm. researchgate.net The vinyl protons (C=CH) and the protons of the phenyl group (C₆H₅) resonate in the downfield region, generally between 6.5 and 7.8 ppm. For instance, signals have been observed at approximately 6.79, 7.42, and 7.65 ppm. researchgate.netresearchgate.net The specific chemical shifts and coupling patterns of the vinyl and aromatic protons are crucial for determining the stereochemistry (E/Z configuration) of the double bond.

Table 1: Representative ¹H NMR Spectral Data for 4-phenyl-3-buten-2-one

| Proton Assignment | Chemical Shift (ppm) in Methanol-d₃ | Multiplicity |

| Methyl (CH₃) | ~2.38 | Singlet |

| Vinyl/Aromatic | ~6.79 | Multiplet |

| Aromatic | ~7.42 | Multiplet |

| Aromatic | ~7.65 | Multiplet |

Note: Data is for the related compound 4-phenyl-3-buten-2-one and serves as a reference. researchgate.netresearchgate.net

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For the (Z)-isomer of 4-amino-4-phenyl-3-buten-2-one, distinct signals are observed for each carbon atom. spectrabase.com The carbonyl carbon (C=O) of the ketone group is typically found significantly downfield, often above 190 ppm. The carbons of the phenyl ring and the C=C double bond appear in the range of approximately 110-150 ppm. The methyl carbon (CH₃) gives a signal in the upfield region of the spectrum. For the related compound, trans-4-phenyl-3-buten-2-one, ¹³C NMR data is also available and provides a basis for comparison. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 3-Buten-2-one, 4-amino-4-phenyl-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Methyl (CH₃) | 20-30 |

| Vinylic Carbon (C=C) | 95-140 |

| Aromatic Carbons (C₆H₅) | 120-140 |

| Carbon-Nitrogen (C-N) | 150-165 |

| Carbonyl Carbon (C=O) | 195-205 |

Note: These are general, predicted ranges for β-enaminones. Specific values can vary based on solvent and substitution.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique that offers direct insight into the electronic environment of the nitrogen atom in 4-amino-4-phenyl-3-buten-2-one. researchgate.net Although ¹⁵N has a low natural abundance (0.37%) and is less sensitive than ¹H, modern NMR techniques, particularly inverse-detected methods like ¹H-¹⁵N HSQC, have made its application more routine. youtube.com

The chemical shift of the nitrogen atom in β-enaminones is sensitive to factors like hydrogen bonding, solvent effects, and tautomeric equilibria. researchgate.net These studies are crucial for understanding the delocalization of the nitrogen lone pair electrons into the conjugated system. For many nitrogen-containing organic compounds, ¹⁵N NMR has become a powerful tool for structural elucidation, allowing for the differentiation between isomers and the study of dynamic processes. researchgate.netnih.gov

β-enaminones like 3-Buten-2-one, 4-amino-4-phenyl- can exist in a tautomeric equilibrium between the keto-enamine and enol-imine forms. NMR spectroscopy is an exceptional tool for investigating this phenomenon. encyclopedia.pubnih.gov The equilibrium can be influenced by the solvent, temperature, and pH. rsc.org

In solution, if the tautomeric exchange is slow on the NMR timescale, separate signals for each tautomer can be observed. If the exchange is fast, averaged signals will be seen. The chemical shifts of the protons and carbons involved in the tautomerism, particularly the N-H proton, the α-proton, and the carbonyl carbon, are highly indicative of the predominant form. nih.gov For example, the presence of a distinct signal for an enolic hydroxyl group (OH) alongside signals for the keto form would provide direct evidence of tautomerism. nih.gov Studies on analogous systems often show that polar solvents can favor one tautomer over the other by stabilizing it through hydrogen bonding. nih.govrsc.org

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and offers valuable information about the functional groups present.

For 3-Buten-2-one, 4-amino-4-phenyl-, the IR spectrum would be expected to show characteristic absorption bands. A strong band corresponding to the C=O stretch of the conjugated ketone typically appears in the region of 1650-1600 cm⁻¹. The N-H stretching vibrations of the amino group usually result in one or two bands in the 3500-3200 cm⁻¹ region. The C=C stretching vibration, often coupled with the C=O stretch, also appears in the fingerprint region, typically around 1600-1550 cm⁻¹. Vibrations associated with the phenyl group, such as C-H and C=C stretching, will also be present.

Raman spectroscopy can provide additional information, particularly for the C=C and other symmetric vibrations that may be weak in the IR spectrum. The analysis of these vibrational frequencies helps to confirm the presence of the key functional groups and provides insight into the degree of conjugation and intermolecular interactions within the molecule.

Table 3: Key IR Absorption Bands for 3-Buten-2-one, 4-amino-4-phenyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3500-3200 |

| Ketone (C=O) | Stretch | 1650-1600 |

| Alkene (C=C) | Stretch | 1600-1550 |

| Aromatic (C=C) | Stretch | ~1600, ~1475 |

Note: These are general ranges and can be influenced by conjugation, hydrogen bonding, and the physical state of the sample.

Analysis of Carbonyl Stretching Frequencies

The infrared (IR) spectrum of a carbonyl compound is highly informative, with the carbonyl (C=O) stretching frequency being particularly sensitive to the molecular environment. For simple aliphatic ketones, this stretching vibration typically appears in the range of 1715 ± 7 cm⁻¹. msu.edu However, in β-enaminones like 3-Buten-2-one, 4-amino-4-phenyl-, the carbonyl group is part of an extended π-conjugated system, which includes the C=C double bond and the lone pair of electrons on the nitrogen atom.

This conjugation leads to the delocalization of electron density, which reduces the double bond character of the carbonyl group. As a result, the C=O bond is weakened, and its stretching frequency is lowered. youtube.comlibretexts.org This phenomenon is a key characteristic of α,β-unsaturated ketones and related compounds. The presence of the amino group (-NH₂) further enhances this effect through resonance, contributing to an even greater decrease in the carbonyl stretching frequency. The general trend is that conjugation with a double bond or a phenyl ring lowers the stretching frequency by approximately 20 to 40 cm⁻¹. msu.edulibretexts.org In amides, where the nitrogen lone pair is directly attached to the carbonyl, this effect is even more pronounced.

In β-enaminones, a strong intramolecular hydrogen bond can form between the N-H proton and the carbonyl oxygen (N-H···O). This interaction also contributes to lowering the carbonyl stretching frequency. acs.org Studies on analogous β-enaminones have shown that the carbonyl stretching frequency can be a reliable indicator of the strength of this hydrogen bond and the degree of π-delocalization within the molecule. For instance, in a study of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one, a compound with a similar enaminone backbone, the IR spectrum confirmed the presence of the enamino-ketone form in the solid state. researchgate.net

Table 1: Typical Infrared Absorption Frequencies of Carbonyl Compounds

| Compound Type | Structure | Typical C=O Stretching Frequency (cm⁻¹) |

|---|---|---|

| Aliphatic Ketone | R-CO-R' | 1715 ± 7 msu.edu |

| α,β-Unsaturated Ketone | R-C=C-CO-R' | ~1685-1695 youtube.compg.edu.pl |

| Amide | R-CO-NR'₂ | ~1650-1680 pg.edu.pl |

Characterization of Alkene and Aromatic Moieties

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Buten-2-one, 4-amino-4-phenyl-, providing detailed information about the alkene and aromatic protons and carbons.

In the ¹H NMR spectrum of β-enaminones, the vinyl proton (C=CH) typically appears as a singlet in the range of 5.0-6.0 ppm. The chemical shift is influenced by the substituents on the nitrogen and the carbonyl carbon. The protons of the phenyl group will resonate in the aromatic region, typically between 7.0 and 8.0 ppm, and their splitting patterns can provide information about the substitution pattern on the ring. The N-H proton often appears as a broad signal due to hydrogen bonding and exchange, and its chemical shift can vary over a wide range. For some β-enaminones, this signal can be found at very low fields (around 13-14 ppm), which is indicative of a strong intramolecular hydrogen bond. nih.gov

The ¹³C NMR spectrum provides further confirmation of the structure. The carbonyl carbon is typically observed in the downfield region, around 190-200 ppm. The alkene carbons (C=C) resonate in the range of approximately 95-160 ppm. The carbons of the phenyl ring will show a set of signals in the aromatic region (around 120-140 ppm). While specific spectral data for 3-Buten-2-one, 4-amino-4-phenyl- is available in databases like SpectraBase, detailed published analyses are scarce. spectrabase.com However, data from analogous compounds, such as (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one, provide valuable reference points. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a β-Enaminone Analog Compound: (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one researchgate.net

| Nucleus | Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | CH₃ (on phenyl) | 2.32 |

| CH₃ (on backbone) | 2.10 | |

| C=CH | 5.86 | |

| Aromatic-H | 7.09-7.89 | |

| N-H | 12.51 | |

| ¹³C | CH₃ (on phenyl) | 20.9 |

| CH₃ (on backbone) | 29.3 | |

| C=CH | 96.9 | |

| Aromatic-C | 124.7, 126.9, 128.4, 129.5, 136.2, 138.8 | |

| C-N | 162.7 | |

| C=O | 185.8 |

Computational Chemistry for Structural and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to complement experimental data, providing a deeper understanding of the molecular structure, vibrational properties, and electronic characteristics of β-enaminones.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

DFT calculations are widely used to optimize the molecular geometry of β-enaminones and to calculate their vibrational frequencies. acs.orgresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which can then be compared with experimental data from X-ray crystallography where available. For example, DFT studies on β-enaminones have been used to analyze the extent of π-delocalization by comparing calculated bond lengths with those of pure single, double, and triple bonds. acs.org

Furthermore, DFT can be employed to calculate the theoretical IR spectrum. The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental IR spectra to aid in the assignment of absorption bands, including the crucial carbonyl stretch. researchgate.net This is particularly useful for complex molecules where multiple vibrational modes may overlap. Studies have shown that functionals like B3LYP can yield IR spectra and geometrical parameters that are in good agreement with experimental data for β-enaminones. researchgate.net

Theoretical Prediction of Chemical Shifts

In addition to vibrational frequencies, DFT methods can also be used to predict NMR chemical shifts (¹H and ¹³C). The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained.

These predicted chemical shifts can be correlated with experimental data to confirm structural assignments and to understand the electronic factors that influence the chemical shifts. researchgate.net For instance, theoretical calculations can help to rationalize the observed downfield shift of the N-H proton in β-enaminones, attributing it to the strong intramolecular hydrogen bond and the associated electronic effects. While specific DFT studies on 3-Buten-2-one, 4-amino-4-phenyl- are not widely published, the methodologies have been successfully applied to a variety of related β-amino ketones and β-enaminones, demonstrating the utility of this approach in their characterization. researchgate.netrsc.org

Advanced Synthetic Applications and Derivatives of the 3 Buten 2 One, 4 Amino 4 Phenyl Scaffold

Role as a Precursor for Nitrogen-Containing Heterocyclesacs.orgacs.orgnih.govresearchgate.netmdpi.comrsc.orgacs.orgorganic-chemistry.orgresearchgate.netresearchgate.netscispace.comnih.govmdpi.comrsc.orgntu.edu.sgchemrxiv.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netrsc.orgresearchgate.netmdpi.comnih.govorganic-chemistry.orgrsc.orgorganic-chemistry.orgnih.gov

The 4-amino-4-phenyl-3-buten-2-one scaffold is a key building block for a variety of nitrogen-containing heterocycles. The enaminone moiety's ability to act as both a nucleophile (at the nitrogen or the α-carbon) and an electrophile (at the β-carbon and the carbonyl carbon) is central to its synthetic utility. This dual reactivity allows for a range of cyclization strategies, including condensation reactions, Michael additions, and multicomponent reactions, to afford heterocycles of varying ring sizes and complexities.

Synthesis of Pyrroles

The construction of the pyrrole (B145914) ring, a fundamental heterocyclic motif in numerous natural products and pharmaceuticals, can be efficiently achieved using enaminone precursors. One common strategy involves the reaction of enaminones with α-haloketones or other bifunctional electrophiles.

A notable approach is the B(C6F5)3-catalyzed multicomponent reaction of vicinal tricarbonyl compounds, enamines (which can be formed in situ), and other nucleophiles. rsc.org This method allows for the synthesis of highly functionalized pyrroles. rsc.org For 3-Buten-2-one, 4-amino-4-phenyl-, a plausible pathway would involve its reaction with a 1,2-dicarbonyl compound. The initial condensation would be followed by cyclization and dehydration to yield the aromatic pyrrole ring.

Another versatile method is a catalyst-free, three-component reaction involving primary amines, 1,3-dicarbonyl compounds, and isatin-derived Michael acceptors, which proceeds via a tandem enamine formation, Michael addition, and intramolecular cyclization sequence to afford tetrasubstituted pyrroles. ncl.res.in While not a direct application of the pre-formed enaminone, this highlights the importance of the enamine/enaminone intermediate in pyrrole synthesis.

| Pyrrole Synthesis Strategy | Reactants for 3-Buten-2-one, 4-amino-4-phenyl- | Key Reaction Type |

| Reaction with 1,2-dicarbonyl compounds | Benzil, Diacetyl | Condensation-Cyclization |

| Multicomponent reaction rsc.org | Vicinal tricarbonyl, Nucleophile | Catalytic Condensation |

| Reaction with α-haloketones | Phenacyl bromide | Alkylation-Cyclization |

Formation of Piperidine (B6355638) Derivativesresearchgate.netscispace.comrsc.orgntu.edu.sgchemrxiv.orgresearchgate.net

The piperidine scaffold is a ubiquitous feature in a vast number of bioactive natural products and synthetic drugs. The aza-Michael reaction is a powerful tool for the construction of the piperidine ring, and enaminones like 3-Buten-2-one, 4-amino-4-phenyl- are excellent substrates for such transformations. researchgate.netrsc.orgntu.edu.sg

The enaminone can act as a Michael acceptor, reacting with a nucleophile to initiate a sequence leading to a piperidine ring. For instance, a tandem Mannich-Michael reaction sequence has been reported for the synthesis of piperidinones. ntu.edu.sg Furthermore, biocatalytic approaches using transaminases can trigger an aza-Michael reaction for the enantioselective synthesis of piperidine scaffolds from prochiral ketoenones. scispace.comresearchgate.net This highlights the potential for developing stereoselective methods for piperidine synthesis from enaminone precursors.

Intramolecular aza-Michael additions of N-tethered alkenes are also a well-established method for synthesizing substituted piperidines. researchgate.netchemrxiv.org In such a scenario, the 4-amino-4-phenyl-3-buten-2-one moiety would be part of a larger molecule containing a tethered Michael acceptor.

| Piperidine Synthesis Strategy | Role of 3-Buten-2-one, 4-amino-4-phenyl- | Key Reaction Type |

| Intermolecular Aza-Michael Addition researchgate.netntu.edu.sg | Michael Acceptor | Conjugate Addition |

| Intramolecular Aza-Michael Addition researchgate.netrsc.orgchemrxiv.org | Part of a larger substrate | Cyclization |

| Biocatalytic Aza-Michael Reaction scispace.comresearchgate.net | Prochiral substrate | Enzymatic aza-Michael Addition |

Construction of Morpholinones and Piperazinonesorganic-chemistry.org

The synthesis of morpholinone and piperazinone rings can be envisioned starting from β-amino ketones. For the construction of a morpholinone ring, a plausible route involves the N-acylation of 3-Buten-2-one, 4-amino-4-phenyl- with a haloacetyl halide, such as chloroacetyl chloride. The resulting intermediate, upon intramolecular cyclization via nucleophilic substitution of the halide by the enolate or the amino group, would yield the morpholinone core.

Similarly, for piperazinone synthesis, the enaminone could be reacted with an N-protected aminoacyl chloride. Subsequent deprotection and intramolecular cyclization would lead to the desired piperazinone derivative. The use of a palladium catalyst in the Wacker-type aerobic oxidative cyclization of alkenes has been shown to be effective for accessing various heterocycles, including morpholines and piperazinones, suggesting a potential avenue for the cyclization of appropriately functionalized derivatives of 4-amino-4-phenyl-3-buten-2-one. organic-chemistry.org

| Heterocycle | Proposed Reagent for 3-Buten-2-one, 4-amino-4-phenyl- | Proposed Reaction Sequence |

| Morpholinone | Chloroacetyl chloride | N-acylation followed by intramolecular cyclization |

| Piperazinone | N-Boc-glycyl chloride | N-acylation, deprotection, and intramolecular cyclization |

Generation of Imidazolines and Indolizinesacs.orgacs.orgmdpi.commdpi.commdpi.comorganic-chemistry.org

Enaminones are valuable precursors for the synthesis of both imidazolines and indolizines. The synthesis of imidazolines can be achieved through the condensation of enaminones with 1,2-diamines. organic-chemistry.org For example, reacting 3-Buten-2-one, 4-amino-4-phenyl- with ethylenediamine (B42938) would be expected to yield a 2-imidazoline derivative through a condensation-cyclization-dehydration sequence. Palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines and acid chlorides has also been reported, offering another potential synthetic route. mdpi.com

The synthesis of indolizines, a class of fused nitrogen heterocycles, has been successfully accomplished using pyridyl-enaminones. acs.orgacs.orgmdpi.commdpi.com A Tf2O-mediated cascade reaction of pyridyl-enaminones with thiophenols or thioalcohols provides a metal-free route to diverse indolizine (B1195054) derivatives. acs.orgacs.org By analogy, 3-Buten-2-one, 4-amino-4-phenyl- could be modified to incorporate a pyridine (B92270) ring, which could then undergo a similar acid-mediated cyclization to form an indolizine core. Pyrrole-based enaminones have also been utilized as building blocks for the synthesis of indolizines. mdpi.com

| Heterocycle | Co-reactant/Precursor Modification | Key Reaction Type |

| Imidazoline | Ethylenediamine | Condensation-Cyclization organic-chemistry.org |

| Indolizine | Incorporation of a pyridine moiety | Intramolecular Cyclization acs.orgacs.orgmdpi.commdpi.com |

Synthesis of Polycyclic Nitrogenous Systems (e.g., Pyrido-isoindoles, Benzoazepinones)researchgate.netresearchgate.netnih.govrsc.orgnih.gov

The enaminone scaffold can be integrated into more complex molecular frameworks to serve as a linchpin for the construction of polycyclic nitrogenous systems. The synthesis of pyrido[2,1-a]isoindoles, for example, has been approached through various synthetic strategies, some of which could potentially involve enaminone intermediates. researchgate.netresearchgate.netrsc.org A three-component synthesis of pyrido[2,1-a]isoindoles has been reported, showcasing the power of multicomponent reactions in building molecular complexity. researchgate.net

For the synthesis of benzoazepinones, a seven-membered heterocyclic core, methods such as azide (B81097) rearrangement have been developed. nih.gov An enaminone functionality could be strategically placed within a precursor molecule that, upon rearrangement and cyclization, would yield the benzoazepine ring system. Rhodium-catalyzed hydrofunctionalization of internal alkynes and allenes has also been employed for the synthesis of 1,4-benzodiazepines. nih.gov

| Polycyclic System | General Synthetic Strategy | Potential Role of Enaminone |

| Pyrido-isoindole | Multicomponent reactions, Cyclization of functionalized precursors | As a key building block or intermediate researchgate.netresearchgate.netrsc.org |

| Benzoazepinone | Azide rearrangement, Metal-catalyzed cyclizations | As a functional group in a precursor for cyclization nih.govnih.gov |

Formation of Thiazole (B1198619) Ringsnih.govrsc.orgacs.orgorganic-chemistry.orgresearchgate.net

The thiazole ring is a crucial component of many biologically active compounds. Enaminones have emerged as versatile starting materials for the synthesis of thiazoles. A notable method involves the reaction of tertiary enaminones with potassium thiocyanate (B1210189) mediated by the Dess-Martin periodinane (DMP) reagent to produce thiazole-5-carbaldehydes. nih.gov This reaction proceeds through a cascade of hydroxyl thiocyanation, intramolecular hydroamination, and thiazole annulation. nih.gov

Another approach is the solvent-controlled synthesis of 2-aminothiazoles from enaminones, potassium thiocyanate, and N-bromosuccinimide. acs.org This method offers high chemoselectivity, providing either thiocyanated enaminones or 2-aminothiazoles by simply changing the solvent. acs.org Furthermore, electrochemical methods have been developed for the synthesis of 2-aminothiazoles from enaminones and thioureas, representing a green and efficient alternative. rsc.org Photocatalytic reactions between enaminones and thioureas also provide access to thiazoles under mild conditions. organic-chemistry.org

| Thiazole Synthesis Strategy | Reagents with Enaminone | Key Features |

| DMP-mediated cascade annulation nih.gov | KSCN, Dess-Martin Periodinane | Forms thiazole-5-carbaldehydes |

| Solvent-controlled synthesis acs.org | KSCN, NBS | Selectively forms 2-aminothiazoles or thiocyanated enaminones |

| Electrochemical synthesis rsc.org | Thioureas | Green, metal- and oxidant-free |

| Photocatalytic reaction organic-chemistry.org | Thioureas | Mild, visible-light induced |

Utility as Chiral Synthons in Stereoselective Synthesis

The strategic value of the 3-buten-2-one, 4-amino-4-phenyl- moiety lies in its role as a chiral synthon, a building block that introduces a defined stereocenter into a target molecule. The presence of the phenyl group and the amino group at the C4 position creates a stereogenic center, making it a precursor for chiral molecules. The development of stereoselective methods to synthesize and utilize these synthons is crucial for accessing enantiomerically pure compounds, which is of paramount importance in fields like medicinal chemistry.